molecular formula C15H13ClN2O2S B2894539 1-[(4-chlorophenyl)methyl]-1H-indole-3-sulfonamide CAS No. 1548021-53-9

1-[(4-chlorophenyl)methyl]-1H-indole-3-sulfonamide

Cat. No.: B2894539
CAS No.: 1548021-53-9
M. Wt: 320.79
InChI Key: ILDBONMCJPEIEW-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-1H-indole-3-sulfonamide is a compound that belongs to the indole family, which is known for its significant biological and pharmacological activities. Indole derivatives are prevalent in various natural products and synthetic drugs, making them crucial in medicinal chemistry

Preparation Methods

The synthesis of 1-[(4-chlorophenyl)methyl]-1H-indole-3-sulfonamide typically involves the condensation of phenylhydrazine with cyclohexanedione derivatives, followed by sulfonation. The reaction conditions often include the use of palladium(II) acetate as a catalyst and triethylamine as a base, with the reaction carried out under reflux in a toluene/acetonitrile mixture . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[(4-Chlorophenyl)methyl]-1H-indole-3-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]-1H-indole-3-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-1H-indole-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate signaling pathways by binding to active sites or altering enzyme activity, leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar compounds to 1-[(4-chlorophenyl)methyl]-1H-indole-3-sulfonamide include:

Compared to these compounds, this compound stands out due to its unique sulfonamide group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]indole-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2S/c16-12-7-5-11(6-8-12)9-18-10-15(21(17,19)20)13-3-1-2-4-14(13)18/h1-8,10H,9H2,(H2,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDBONMCJPEIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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